molecular formula C18H20N4O4S3 B10995071 Methyl 2-[({[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetyl)amino]-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

Methyl 2-[({[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetyl)amino]-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

Cat. No.: B10995071
M. Wt: 452.6 g/mol
InChI Key: PPKURGCBVNNOLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 5-ISOPROPYL-2-[(2-{[(6-METHYL-4-OXO-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL)METHYL]SULFANYL}ACETYL)AMINO]-1,3-THIAZOLE-4-CARBOXYLATE is a complex organic compound with a unique structure that includes a thiazole ring, a thienopyrimidine moiety, and various functional groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-ISOPROPYL-2-[(2-{[(6-METHYL-4-OXO-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL)METHYL]SULFANYL}ACETYL)AMINO]-1,3-THIAZOLE-4-CARBOXYLATE involves multiple steps, starting from readily available starting materialsTypical reaction conditions involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This includes the use of scalable reaction conditions, continuous flow reactors, and advanced purification techniques to produce the compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

METHYL 5-ISOPROPYL-2-[(2-{[(6-METHYL-4-OXO-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL)METHYL]SULFANYL}ACETYL)AMINO]-1,3-THIAZOLE-4-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophiles or electrophiles employed .

Mechanism of Action

The mechanism of action of METHYL 5-ISOPROPYL-2-[(2-{[(6-METHYL-4-OXO-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL)METHYL]SULFANYL}ACETYL)AMINO]-1,3-THIAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole and thienopyrimidine derivatives, such as:

Uniqueness

METHYL 5-ISOPROPYL-2-[(2-{[(6-METHYL-4-OXO-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL)METHYL]SULFANYL}ACETYL)AMINO]-1,3-THIAZOLE-4-CARBOXYLATE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C18H20N4O4S3

Molecular Weight

452.6 g/mol

IUPAC Name

methyl 2-[[2-[(6-methyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]acetyl]amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C18H20N4O4S3/c1-8(2)14-13(17(25)26-4)22-18(29-14)21-12(23)7-27-6-11-19-15(24)10-5-9(3)28-16(10)20-11/h5,8H,6-7H2,1-4H3,(H,19,20,24)(H,21,22,23)

InChI Key

PPKURGCBVNNOLI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(S1)N=C(NC2=O)CSCC(=O)NC3=NC(=C(S3)C(C)C)C(=O)OC

Origin of Product

United States

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